REACTION_CXSMILES
|
Cl[C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:4](=[CH:5][C:6]([O:15][CH3:16])=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1.[N:17]1([C:23]2[C:24]3[CH2:32][CH2:31][NH:30][CH2:29][C:25]=3[N:26]=[CH:27][N:28]=2)[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>COC(O)C>[CH3:14][O:13][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][C:6]=1[O:15][CH3:16])[N:3]=[C:2]([N:30]1[CH2:31][CH2:32][C:24]3[C:23]([N:17]4[CH2:18][CH2:19][O:20][CH2:21][CH2:22]4)=[N:28][CH:27]=[N:26][C:25]=3[CH2:29]1)[NH:11][C:10]2=[O:12]
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C(N1)=O)OC)OC
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C=1C2=C(N=CN1)CNCC2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was separated by filtration
|
Type
|
WASH
|
Details
|
washed with methoxyethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(NC(=NC2=CC1OC)N1CC=2N=CN=C(C2CC1)N1CCOCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |